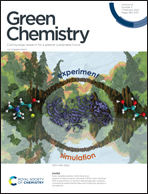Approaching truly sustainable solar cells by the use of water and cellulose derivatives†
Green Chemistry Pub Date: 2016-12-14 DOI: 10.1039/C6GC02625G
Abstract
Aqueous dye-sensitized solar cells (DSSCs) are emerging as the first truly safe, cheap and eco-friendly photovoltaic technology, at the same time overcoming the well-known instability upon moisture/water contamination typical of many solar cells. While many aqueous DSSCs recently proposed still contain little amounts of organic solvents or petroleum-derived polymeric matrices, here we propose the first 100% hydrogel electrolyte, consisting of carboxymethylcellulose as a green jellifying agent, water and iodide/triiodide redox mediator. Electrochemical and photoelectrochemical properties of the resulting electrolytes and solar cells are thoroughly investigated, with a special focus on the long-term stability of the aqueous devices under different operating and aging conditions. The obtained promising efficiencies and stabilities, combined with a metal-free sensitizer, lead here to sustainable, stable, transparent and building-integrable solar cells, without suffering from any safety and/or toxicity issues.

Recommended Literature
- [1] In situ growth of fluorescent silicon nanocrystals in a monolithic microcapsule as a photostable, versatile platform†
- [2] Sophopterocarpan A, a novel pterocarpine derivative with a benzotetrahydrofuran-fused bicyclo [3.3.1] nonane from Sophora flavescens†
- [3] Dimethyl yellow-based colorimetric chemosensors for “naked eye” detection of Cr3+ in aqueous media via test papers†
- [4] A binder-free electrode architecture design for lithium–sulfur batteries: a review
- [5] Supramolecular self-assemblies as functional nanomaterials
- [6] Novel Pd13Cu3S7 nanotubes with high electrocatalytic activity towards both oxygen reduction and ethanol oxidation reactions
- [7] Decorating WSe2 nanosheets with ultrafine Ru nanoparticles for boosting electrocatalytic hydrogen evolution in alkaline electrolytes†
- [8] Front cover
- [9] Cellulose based flexible and wearable sensors for health monitoring
- [10] Opening up the advantages of the ruthenocenic bioprobes of ferroquine: distribution and localization in Plasmodium falciparum-infected erythrocytes

Journal Name:Green Chemistry
Research Products
-
CAS no.: 141807-57-0
-
CAS no.: 108694-93-5









